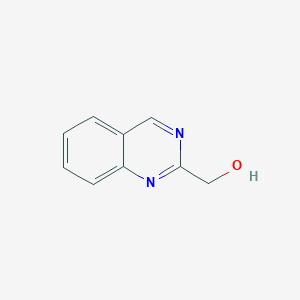
4-Hydroxy-a-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-a-methylquinazoline is a heterocyclic compound belonging to the quinazoline family. It is a derivative of 4-Methylquinazoline .
Synthesis Analysis
The synthesis of 4-Hydroxy-a-methylquinazoline involves various methods. One common approach involves amidation of 2-aminobenzoic acid derivatives . Another method involves the reaction of the corresponding hydrazide and 3-methoxybenzaldehyde, leading to the formation of quinazolin-4(3H)-one . An alternative synthesis from 4-hydroxy-2-methylquinazoline involves propargylation of the hydroxyl group with propargyl bromide in the presence of potassium carbonate .Chemical Reactions Analysis
Quinazoline derivatives, including 4-Hydroxy-a-methylquinazoline, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The presence of the 2-styryl group resulted in significantly reduced yields of the corresponding benzodiazepine derivatives compared to the products of the reaction of analogous 2-phenyl-4-methylquinazoline .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Hydroxy-α-methylquinazoline, focusing on six unique fields:
Anticancer Agents
4-Hydroxy-α-methylquinazoline derivatives have shown significant potential as anticancer agents. These compounds can inhibit various cancer cell lines by interfering with critical cellular pathways. For instance, they have been studied for their ability to inhibit PI3K and HDAC, which are crucial for cancer cell survival and proliferation . This dual inhibition approach is promising for developing novel anticancer therapies.
Antimicrobial Agents
Research has demonstrated that 4-Hydroxy-α-methylquinazoline derivatives possess potent antimicrobial properties. These compounds can act against a wide range of bacterial and fungal pathogens. Their mechanism often involves disrupting the microbial cell wall synthesis or interfering with essential enzymatic processes, making them valuable in treating infections resistant to conventional antibiotics .
Anti-inflammatory Agents
4-Hydroxy-α-methylquinazoline compounds have been explored for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which play a pivotal role in the inflammatory response. This makes them potential candidates for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
The neuroprotective effects of 4-Hydroxy-α-methylquinazoline derivatives are another area of active research. These compounds can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating signaling pathways involved in cell survival, they offer a promising approach to neuroprotection .
Antimalarial Agents
4-Hydroxy-α-methylquinazoline derivatives have also been investigated for their antimalarial properties. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria. By targeting specific enzymes and pathways essential for the parasite’s survival, they offer a potential therapeutic option for malaria treatment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
quinazolin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-5,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNBLSVLSJYVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-a-methylquinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid](/img/structure/B2843881.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2843884.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(3,4-dimethoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2843886.png)



![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(methylthio)benzamide](/img/structure/B2843894.png)
![4-[1-(2-Morpholin-4-ylethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2843899.png)
![1-(Azepan-1-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2843900.png)
